molecular formula C21H24N4O2S B6559236 N-cyclohexyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 888448-92-8

N-cyclohexyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B6559236
CAS No.: 888448-92-8
M. Wt: 396.5 g/mol
InChI Key: YWLFQNCADKBQAM-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a pyrimidoindole derivative characterized by a tricyclic pyrimido[5,4-b]indole core modified with a prop-2-en-1-yl (allyl) group at position 3, a sulfanylacetamide side chain at position 2, and a cyclohexyl carboxamide group. This compound belongs to a class of molecules studied for their selective interactions with biological targets such as Toll-Like Receptor 4 (TLR4), where structural variations significantly influence activity and selectivity . Its synthesis typically involves oxidation and substitution reactions, as seen in related pyrimidoindole derivatives .

Properties

IUPAC Name

N-cyclohexyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-2-12-25-20(27)19-18(15-10-6-7-11-16(15)23-19)24-21(25)28-13-17(26)22-14-8-4-3-5-9-14/h2,6-7,10-11,14,23H,1,3-5,8-9,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLFQNCADKBQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at Position 3

  • Phenyl (Compound 42) : In N-cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (42), the phenyl group introduces π-π stacking interactions but may reduce solubility .

Substituent Variations at Position 2

  • Sulfanylacetamide (Target Compound) : The thioether linkage (S-) provides flexibility and moderate polarity, balancing hydrophobicity and hydrogen-bonding capacity .
  • Sulfonylacetamide (Compound 2) : Oxidation to a sulfone group (SO₂) increases polarity and hydrogen-bond acceptor strength, which may improve target affinity but reduce cell permeability .

Side-Chain Modifications: Cyclohexyl vs. Aromatic Groups

  • Cyclohexyl (Target Compound) : The cyclohexyl group contributes to hydrophobicity and 3D conformational flexibility, favoring interactions with hydrophobic protein pockets .
  • 2,3-Dimethylphenyl () : Steric hindrance from methyl groups may reduce binding efficiency but improve metabolic resistance .

Structural and Physicochemical Properties

Key Data Table

Compound Name Substituent (Position 3) Substituent (Position 2) Melting Point (°C) logP* Biological Activity Reference
Target Compound Prop-2-en-1-yl Cyclohexyl-sulfanylacetamide Not Reported ~3.5 TLR4 Ligand
N-Cyclohexyl-2-((3-phenyl)-thio)acetamide Phenyl Cyclohexyl-sulfanylacetamide 110–115 4.2 TLR4 Ligand (Moderate)
2-{[3-(4-Chlorophenyl)-...]sulfanyl}-N-(3-methoxyphenyl)acetamide 4-Chlorophenyl 3-Methoxyphenyl-sulfanylacetamide Not Reported 3.8 COX-2 Inhibition
N-(2,3-Dimethylphenyl)-2-{[3-(4-ethoxyphenyl)...]sulfanyl}acetamide 4-Ethoxyphenyl 2,3-Dimethylphenyl-sulfanylacetamide Not Reported 4.5 Anti-exudative Activity

*Calculated using fragment-based methods.

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